6-(Trifluoromethyl)indole

Overview

Description

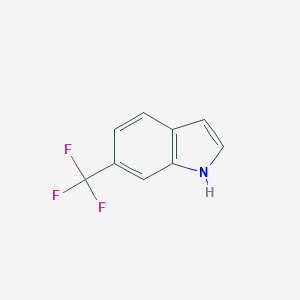

6-(Trifluoromethyl)indole is a chemical compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the sixth position of the indole ring. Indole derivatives are widely recognized for their biological activities and applications in various fields, including medicine, agriculture, and materials science. The trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, making it a valuable entity in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using trifluoromethanesulfonic acid sodium salt (CF3SO2Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole ring at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methodologies but optimized for higher yields and cost-effectiveness. The use of environmentally friendly and low-toxic reagents like CF3SO2Na is preferred to ensure sustainable production practices .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The trifluoromethyl group deactivates the indole ring, directing electrophiles to specific positions. Key reactions include:

Halogenation

-

Iodination : Electrophilic iodination occurs at the 4-position using iodine monochloride (ICl) or iodine with an oxidizing agent (e.g., HIO₃) in acetic acid.

-

Bromination : N-Bromosuccinimide (NBS) selectively brominates the 5-position under radical-initiated conditions.

| Reaction Type | Reagents/Conditions | Position | Yield | Source |

|---|---|---|---|---|

| Iodination | ICl, HIO₃, AcOH | C4 | 82% | |

| Bromination | NBS, AIBN, CCl₄ | C5 | 75% |

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates nucleophilic attack, particularly at halogen-substituted positions:

-

Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling with aryl boronic acids at the 5-position (if brominated) .

-

Amine Substitution : Halogen atoms at C5 are replaced by amines (e.g., piperidine) under thermal conditions (DMF, 100°C) .

Oxidation and Reduction

The indole ring and substituents undergo redox transformations:

-

Oxidation : MCPBA (meta-chloroperbenzoic acid) oxidizes the indole to a nitroso derivative.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the indole ring to indoline .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | MCPBA, CH₂Cl₂, 0°C | 6-CF₃-indole-3-nitroso | 70% | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 6-CF₃-indoline | 95% |

C–H Functionalization

Directed C–H activation enables regioselective modifications:

-

Copper-Catalyzed Trifluoromethylation : Using CuSO₄ and TBHP (tert-butyl hydroperoxide), trifluoromethyl groups are introduced at the C2 position via a radical mechanism .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Boc-6-CF₃-indole | CuSO₄, CF₃SiMe₃, TBHP, MeCN, 85°C | 2-CF₃-6-CF₃-indole | 86% |

Cross-Coupling Reactions

Palladium-mediated coupling expands structural diversity:

-

Heck Reaction : Alkenes couple at the 2-position using Pd(OAc)₂ and PPh₃ .

-

Buchwald-Hartwig Amination : Aryl halides at C5 undergo amination with primary amines .

Nucleophilic Addition

The indole’s 3-position reacts with electrophilic carbonyl compounds:

-

Friedel-Crafts Alkylation : Trifluoroacetophenone reacts with 6-CF₃-indole in the presence of TBPB (tetrabutylphosphonium bromide) to form trifluoromethyl(indolyl)phenylmethanols .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6-CF₃-indole | CF₃COPh, TBPB, K₂CO₃, DMF, 80°C | 3-(Trifluoromethylphenyl)-6-CF₃-indole-methanol | 96% |

Scientific Research Applications

6-(Trifluoromethyl)indole has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

Biology: Studied for its interactions with biological targets, including enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)indole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

- 2-(Trifluoromethyl)indole

- 3-(Trifluoromethyl)indole

- 4-(Trifluoromethyl)indole

Comparison: 6-(Trifluoromethyl)indole is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to other trifluoromethylindoles, the sixth position offers distinct advantages in terms of stability and interaction with biological targets .

Biological Activity

6-(Trifluoromethyl)indole is a derivative of indole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The trifluoromethyl group () attached to the indole ring significantly alters the compound's electronic properties, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The general structure can be represented as follows:

Antimicrobial Activity

Research has shown that this compound derivatives exhibit antimicrobial properties. For instance, a study evaluated various indole derivatives against Staphylococcus aureus and Escherichia coli, revealing that the presence of the trifluoromethyl group improves antibacterial potency compared to unsubstituted analogues. The minimum inhibitory concentration (MIC) values for some derivatives were found to be below 8 μg/ml, indicating significant antibacterial activity .

Several studies have investigated the anticancer potential of this compound. It has been shown to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. A notable compound demonstrated IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Case Studies

- Breast Cancer Cell Lines : In vitro studies highlighted that derivatives of this compound significantly inhibited cell proliferation in MCF-7 and MDA-MB-231 cell lines. Flow cytometry analyses indicated that these compounds induced apoptosis by arresting cells in the G2/M phase of the cell cycle .

- p97 Inhibition : A specific derivative was identified as a potent inhibitor of the p97 ATPase, with an IC50 value of 4.7 μM. This inhibition suggests potential applications in targeting protein homeostasis pathways in cancer cells .

Antimalarial Activity

In a search for new antimalarial agents, derivatives containing the trifluoromethyl group were synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The results indicated that these compounds exhibited enhanced activity compared to their unsubstituted counterparts, suggesting a promising avenue for developing new treatments for malaria .

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group significantly affects the biological activity of indole derivatives. Studies have shown that variations in substitution patterns on the indole ring can lead to substantial differences in potency and selectivity against various biological targets. For example, while some analogues displayed strong inhibition of p97, others were less effective, highlighting the importance of precise molecular modifications in drug design .

Summary Table of Biological Activities

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYBYPREOVLFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380547 | |

| Record name | 6-(Trifluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-43-9 | |

| Record name | 6-(Trifluoromethyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13544-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying 6-(Trifluoromethyl)indole in the context of Mycobacterium tuberculosis?

A: Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, requires specific enzymes for survival and growth. The research paper focuses on Mtb ArgB, an enzyme involved in the biosynthesis of arginine, an essential amino acid for Mtb. [] Inhibiting ArgB could potentially disrupt arginine synthesis, hindering Mtb growth and offering a potential therapeutic strategy against tuberculosis. This study investigates this compound as a potential inhibitor of Mtb ArgB.

Q2: What insights does the crystal structure of Mtb ArgB complexed with this compound provide?

A: The paper describes the successful determination of the crystal structure of Mtb ArgB bound to this compound. [] This structural information is crucial for understanding the molecular interactions between the compound and the enzyme's active site. Analyzing this structure can reveal key binding interactions, providing valuable insights for designing more potent and specific inhibitors of Mtb ArgB.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.